molecular formula C14H8BrCl2NO5 B13466540 Methyl 5-(2-bromo-4,6-dichlorophenoxy)-2-nitrobenzoate

Methyl 5-(2-bromo-4,6-dichlorophenoxy)-2-nitrobenzoate

Cat. No.: B13466540
M. Wt: 421.0 g/mol
InChI Key: IZYUMJZOZTWNSU-UHFFFAOYSA-N
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Description

Methyl 5-(2-bromo-4,6-dichlorophenoxy)-2-nitrobenzoate is a synthetic organic compound characterized by its complex molecular structure. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-bromo-4,6-dichlorophenoxy)-2-nitrobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2-bromo-4,6-dichlorophenol with methyl 2-nitrobenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-bromo-4,6-dichlorophenoxy)-2-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Scientific Research Applications

Methyl 5-(2-bromo-4,6-dichlorophenoxy)-2-nitrobenzoate is utilized in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-(2-bromo-4,6-dichlorophenoxy)-2-nitrobenzoate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4,6-dichlorophenoxy)acetic acid
  • Methyl 2-(2-bromo-4,6-dichlorophenoxy)acetate
  • 4-(2-(2-bromo-4,6-dichlorophenoxy)ethyl)morpholine

Uniqueness

Methyl 5-(2-bromo-4,6-dichlorophenoxy)-2-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry.

Properties

Molecular Formula

C14H8BrCl2NO5

Molecular Weight

421.0 g/mol

IUPAC Name

methyl 5-(2-bromo-4,6-dichlorophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C14H8BrCl2NO5/c1-22-14(19)9-6-8(2-3-12(9)18(20)21)23-13-10(15)4-7(16)5-11(13)17/h2-6H,1H3

InChI Key

IZYUMJZOZTWNSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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